Bienvenue dans la boutique en ligne BenchChem!

Cefprozil Impurity C

HPLC method validation Impurity profiling Pharmacopoeial compliance

Cefprozil Impurity C (CAS 147103-93-3) is a diketopiperazine degradation product, chemically identical to cefadroxil EP Impurity E. Unlike generic cephalosporin impurities, its non-β-lactam structure dictates unique chromatographic retention and UV profiles, making authentic reference material indispensable for HPLC system suitability testing per EP monograph. Procure dual-certified reference standard with ≥95% purity, full characterization (NMR, MS, HPLC), and traceability to pharmacopeial standards to satisfy ICH Q3A/Q3B requirements for ANDA, DMF, and CEP submissions.

Molecular Formula C11H11N3O3
Molecular Weight 233.23
CAS No. 147103-93-3
Cat. No. B601315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefprozil Impurity C
CAS147103-93-3
Synonyms2,​5-​Piperazinedione, 3-​(aminomethylene)​-​6-​(4-​hydroxyphenyl)​-
Molecular FormulaC11H11N3O3
Molecular Weight233.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefprozil Impurity C (CAS 147103-93-3): Pharmacopoeial Reference Standard for HPLC Method Validation and Quality Control


Cefprozil Impurity C (CAS 147103-93-3) is a diketopiperazine derivative with the chemical name (6RS)-3-(aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione (as per EP) or 3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione (as per USP) [1]. Its molecular formula is C₁₁H₁₁N₃O₃ with a molecular weight of 233.22 g/mol [1]. This compound is a recognized impurity in both cefprozil monohydrate and cefadroxil monographs, where it is classified as EP Impurity C for cefprozil and EP Impurity E for cefadroxil [2]. Unlike the intact cephalosporin core characteristic of active pharmaceutical ingredients (APIs), Impurity C is a non-β-lactam degradation product formed via diketopiperazine cyclization, fundamentally altering its analytical behavior and regulatory classification relative to the parent drug and other process-related impurities [3].

Why Cefprozil Impurity C Cannot Be Substituted with Other Cefprozil Impurities in Analytical Method Development


Generic substitution among cefprozil impurities fails because each impurity possesses a distinct chemical structure that directly dictates its unique chromatographic retention time, ultraviolet (UV) absorption profile, and peak resolution characteristics under validated pharmacopoeial HPLC conditions. The European Pharmacopoeia (Ph. Eur.) monograph mandates baseline separation and specific identification of individual impurities, including Impurity C [1]. Substituting Impurity C with Impurity A, B, or an uncharacterized in-house degradation product would yield incorrect retention time markers and invalidate system suitability parameters, as demonstrated by the RT precision (RSD < 0.1%) required for impurity quantification per ICH guidelines [2]. Furthermore, because Impurity C is chemically identical to cefadroxil EP Impurity E, its procurement for cefprozil analysis requires verification that the reference material is certified against the appropriate monograph—a nuance lost when using generic or non-pharmacopoeial alternatives [3].

Cefprozil Impurity C Quantitative Differentiation: Chromatographic, Structural, and Regulatory Evidence


Comparative HPLC Retention Time: Impurity C Versus Pharmacopoeial Impurities A and B Under EP Conditions

Under the European Pharmacopoeia reversed-phase HPLC method for cefprozil monohydrate analysis using a Hypersil GOLD aQ column (4.6 × 250 mm, 5 µm) with gradient elution, Impurity C exhibits a distinct retention time that differs from other EP-specified impurities. Impurity A (labeled as Impurity 1) elutes at 2.81 min, Impurity B (labeled as Impurity 3) elutes at 3.50 min, and Cefprozil Z-isomer elutes at 5.16 min, while Impurity C elutes at a retention time between 5.5–7.0 min based on its structural polarity [1]. This retention time difference is critical for peak identification and system suitability verification, as co-elution with other impurities would compromise quantification accuracy and violate ICH Q3A/B reporting thresholds [2].

HPLC method validation Impurity profiling Pharmacopoeial compliance Quality control

Formation Mechanism Differentiation: Diketopiperazine Degradation Pathway Versus Process-Related Side-Chain Impurities

Cefprozil Impurity C is formed via an alkaline-induced degradation pathway involving intramolecular cyclization to form a diketopiperazine ring, a mechanism distinct from the formation of process-related impurities such as ethoxycarbonylcefprozil, which arises during synthetic acylation steps [1][2]. Stability-indicating spectrophotometric methods developed for cefprozil specifically target the alkaline-induced degradation product (DCZ, corresponding to Impurity C) using wavelength selection at 331.8 nm for DCZ detection versus 315 nm and 280–315 nm for intact cefprozil [3]. In contrast, process impurities like ethoxycarbonylcefprozil are controlled through catalytic addition of methanesulfonic acid during synthesis, a manufacturing intervention that does not address degradation-derived Impurity C [2].

Degradation chemistry Stability-indicating methods Forced degradation Impurity origin classification

Pharmacopoeial Recognition and Regulatory Threshold Differentiation: EP Impurity C Versus Unspecified Impurities

Cefprozil Impurity C is a specified impurity in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for cefprozil monohydrate, and is cross-listed as cefadroxil EP Impurity E [1]. Under ICH Q3A guidelines, for a maximum daily dose of 1000 mg cefprozil, the reporting threshold is 0.05%, identification threshold is 0.1%, and qualification threshold is 0.15% [2]. In the revised USP monograph, total impurity limits have been widened to 2.00%, with related compound D (Z)- and (E)-isomers individually limited to 0.30% [3]. Specified impurities like Impurity C require validated analytical methods and authentic reference standards for quantification, whereas unspecified impurities may be monitored using relative response factors alone [2].

Pharmacopoeial compliance Regulatory submission Impurity threshold ANDA filing

Cross-API Applicability: Cefprozil Impurity C Versus Cefadroxil Impurity E — Same CAS, Divergent Monograph Contexts

The compound with CAS 147103-93-3 is uniquely dual-designated: it is Cefprozil EP Impurity C in the cefprozil monohydrate monograph and simultaneously Cefadroxil EP Impurity E in the cefadroxil monograph [1]. This structural identity—(6RS)-3-(aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione—means that a single reference material can serve analytical needs for two distinct APIs, provided it is certified against the appropriate monograph. However, the HPLC conditions and relative retention times differ between the two monographs: cefprozil analysis employs a Hypersil GOLD aQ column with 280 nm detection, whereas cefadroxil methods may use alternative stationary phases and detection wavelengths [2]. Vendors offering dual-traceability certificates enable laboratories to use the same vial for both applications, reducing procurement complexity [3].

Cross-API impurity Reference standard qualification Cefadroxil analysis Dual certification

Structural Divergence from Cephalosporin Core: Diketopiperazine Scaffold Versus Intact β-Lactam Ring in Other Impurities

Cefprozil Impurity C possesses a diketopiperazine core formed by intramolecular cyclization between the amine and carbonyl groups of the degraded cephalosporin side chain . This structure lacks the β-lactam ring characteristic of intact cephalosporins and differs fundamentally from other cefprozil impurities such as the Z-isomer (CAS 121412-77-9) and E-isomer (active diastereoisomers) or the desacetyl derivative, which retain the cephem nucleus [1]. The absence of the β-lactam ring in Impurity C eliminates antibacterial activity (MIC > 128 µg/mL versus < 2 µg/mL for the parent Z-isomer) and alters its UV absorption maximum and extinction coefficient, directly impacting detector response factors in HPLC analysis . This structural distinction necessitates the use of Impurity C as a discrete reference standard rather than relying on relative response factors derived from the parent drug.

Structural elucidation β-Lactam degradation Diketopiperazine chemistry Spectroscopic identification

Optimal Procurement and Application Scenarios for Cefprozil Impurity C Reference Standard


EP/USP Method Validation and System Suitability Testing for Cefprozil Monohydrate Batch Release

QC laboratories performing batch release testing of cefprozil monohydrate drug substance or finished product must establish system suitability using authenticated impurity reference standards. Cefprozil Impurity C (CAS 147103-93-3) is used to spike test solutions and verify that the HPLC method achieves baseline separation between Impurity C and adjacent peaks (Impurity B and Cefprozil Z-isomer) as specified in the EP monograph [1]. The method requires RT precision with RSD < 0.1% for retention time and < 0.4% for peak area to meet ICH validation criteria [2]. Procurement of Impurity C with a Certificate of Analysis documenting purity ≥ 95% and full characterization (NMR, MS, HPLC) ensures method validation acceptance by regulatory authorities .

Forced Degradation Studies and Stability-Indicating Method Development

Impurity C is the primary alkaline-induced degradation product of cefprozil. During forced degradation studies under ICH Q1A conditions (0.1–1.0 N NaOH, elevated temperature), cefprozil degrades to form DCZ (diketopiperazine degradation product), which is chemically identical to Impurity C [1]. Authentic Impurity C reference material is required to: (i) confirm the identity of the degradation peak via retention time matching, (ii) establish the detector response factor for accurate quantification, and (iii) demonstrate that the analytical method is stability-indicating by resolving Impurity C from the parent Z- and E-isomers [2]. Without Impurity C reference material, forced degradation studies cannot be properly validated, potentially delaying ANDA submissions .

Cross-API Impurity Profiling for Cefadroxil and Cefprozil Product Lines

For CROs and generic pharmaceutical manufacturers with both cefprozil and cefadroxil in their development pipelines, CAS 147103-93-3 serves a dual purpose: it is the specified EP Impurity C for cefprozil and EP Impurity E for cefadroxil [1]. Procuring a single reference standard with dual-certification (traceable to both EP monographs) reduces inventory management complexity and minimizes requalification testing. This scenario is particularly valuable for laboratories conducting comparative impurity profiling across multiple cephalosporin APIs or developing platform HPLC methods for the cephalosporin class [2].

ANDA and DMF Filing: Demonstrating Control of Specified Impurities

Regulatory submissions (ANDA, DMF, CEP) for cefprozil require comprehensive impurity profiling and demonstration that all specified impurities are controlled below ICH thresholds. Impurity C must be individually identified and quantified when present at levels ≥ 0.1% (identification threshold) and qualified when present at ≥ 0.15% (qualification threshold) for a 1000 mg daily dose [1]. Authentic Impurity C reference standard, supplied with full characterization data compliant with ICH Q3A/Q3B, is mandatory for generating submission-quality data [2]. Laboratories submitting applications without proper impurity reference materials risk receiving deficiency letters requiring method revalidation, causing costly delays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefprozil Impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.